(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride
Description
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a chiral amine derivative featuring a cyclopropyl group bonded to a 2-fluorophenyl aromatic ring. Its molecular formula is C₁₀H₁₃ClFN, with a molecular weight of 201.67 g/mol and CAS number 844470-82-2 . The compound’s stereochemistry is defined by the (S)-configuration at the chiral center, which is critical for its pharmacological interactions, particularly in targeting serotonin receptors (e.g., 5-HT₂C) and modulating neurological pathways .
Key physicochemical properties include:
- Storage: Stable under dry, room-temperature conditions .
- Hazard Profile: Classified with warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
- Synthesis: Typically prepared via reductive amination or enantioselective methods involving chiral auxiliaries (e.g., sulfinamide intermediates) .
Properties
IUPAC Name |
(S)-cyclopropyl-(2-fluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-4-2-1-3-8(9)10(12)7-5-6-7;/h1-4,7,10H,5-6,12H2;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERUEQOFZLOJJX-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](C2=CC=CC=C2F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704205 | |
| Record name | (S)-1-Cyclopropyl-1-(2-fluorophenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844470-82-2 | |
| Record name | Benzenemethanamine, α-cyclopropyl-2-fluoro-, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844470-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-1-Cyclopropyl-1-(2-fluorophenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of Cyclopropyl 2-fluorobenzyl Ketone Intermediate
A critical intermediate in the synthesis is cyclopropyl 2-fluorobenzyl ketone, prepared by Grignard reaction as described in patent WO2012001486A1:
- Reagents and Conditions:
- Isopropyl bromide (303 g, 2.06 mol) is added slowly to magnesium (61 g, 2.51 mol) suspended in tetrahydrofuran (THF, 1.3 L) at 65 °C.
- The reaction mixture is refluxed for 1 hour, then cooled to 15 °C.
- 2-Fluoro benzyl acetic acid (100 g, 0.65 mol) dissolved in toluene (0.6 L) is added slowly at 15 °C.
- The mixture is refluxed again at 65 °C for 2–3 hours.
- Methyl cyclopropyl carboxylate (68 g, 0.68 mol) is added at 5 °C, followed by reflux for 2–3 hours.
- Workup:
- The reaction is quenched with water, pH adjusted to 6.5–7.0 using hydrochloric acid.
- Organic and aqueous layers are separated; organic layer is washed with sodium bicarbonate solution and water, dried over sodium sulfate.
- Solvent is recovered under vacuum, and the product is purified by high vacuum distillation (HVD).
- Yield and Purity:
- Yield: 85 g of cyclopropyl 2-fluorobenzyl ketone.
- Purity: 99% by HPLC.
This method provides a reliable route to the key ketone intermediate with high purity suitable for further transformation.
Amination to Form (S)-Cyclopropyl(2-fluorophenyl)methanamine
The conversion of the ketone intermediate to the amine can be achieved by reductive amination:
-
- The cyclopropyl 2-fluorobenzyl ketone is reacted with ammonia or an amine source under reductive conditions.
- Reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (NaBH₄) in solvents like dichloroethane or methanol facilitate the formation of the amine bond.
- The reaction is carried out under controlled temperature to favor the (S)-enantiomer, often employing chiral catalysts or resolving agents to achieve enantioselectivity.
Chiral Resolution or Asymmetric Synthesis:
- Enantioselective synthesis or resolution methods are used to obtain the (S)-enantiomer with high optical purity.
- Techniques include chiral chromatography or crystallization with chiral acids.
This reductive amination approach is common for synthesizing chiral amines and can be optimized for yield and enantiomeric excess.
Formation of Hydrochloride Salt
- The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
- This salt form improves the compound's stability, solubility, and handling properties.
- Stock solutions of the hydrochloride salt are prepared in solvents such as DMSO, PEG300, Tween 80, or corn oil for biological applications, ensuring clarity and homogeneity through controlled addition and mixing steps.
Data Table: Summary of Key Preparation Steps
| Step | Reagents/Conditions | Temperature | Yield & Purity | Notes |
|---|---|---|---|---|
| Grignard reaction to ketone | Isopropyl bromide, Mg, THF, 2-fluoro benzyl acetic acid, methyl cyclopropyl carboxylate | 5–65 °C | 85 g, 99% purity (HPLC) | Reflux and controlled addition |
| Reductive amination | NaBH(OAc)₃ or NaBH₄, ammonia or amine source, DCE or MeOH | Ambient to reflux | High yield, enantioselective | Use of chiral catalysts or resolving agents |
| Hydrochloride salt formation | HCl in suitable solvent | Ambient | Stable hydrochloride salt | Improves solubility and stability |
Research Findings and Optimization Notes
- The Grignard reaction step is sensitive to temperature control and reagent addition rates to avoid side reactions and ensure high purity of the ketone intermediate.
- Reductive amination efficiency and stereoselectivity depend on the choice of reducing agent, solvent, and chiral induction method.
- Purification by high vacuum distillation and crystallization is effective in obtaining high-purity intermediates and final products.
- The hydrochloride salt form is preferred for storage and biological assays due to its enhanced solubility and stability profile.
- Industrial scale-up may involve continuous flow reactors for better heat and mass transfer control, improving reproducibility and yield.
Chemical Reactions Analysis
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Scientific Research Applications
1.1. Selective Serotonin Receptor Agonism
Recent studies have highlighted the importance of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride as a precursor for designing fluorinated cyclopropane derivatives that act as selective agonists for the 5-HT_2C serotonin receptor. These receptors are implicated in various central nervous system disorders, including anxiety and depression. The introduction of fluorine into the structure enhances metabolic stability and potency, making these compounds promising candidates for therapeutic use .
Key Findings:
- The compound has been shown to exhibit high potency at the 5-HT_2C receptor with minimal activity at 5-HT_2A and 5-HT_2B receptors, indicating a favorable selectivity profile .
- Structure-activity relationship (SAR) studies have demonstrated that modifications to the cyclopropane and phenyl rings can significantly influence receptor affinity and selectivity .
2.1. Synthetic Pathways
The synthesis of this compound typically involves several key steps:
- Formation of Cyclopropane Ring: Utilizing methods such as transition metal-catalyzed cycloaddition.
- Fluorination: Incorporating fluorine into the aromatic ring to enhance biological activity.
- Chiral Resolution: Ensuring the enantiomeric purity necessary for biological evaluation.
These synthetic strategies allow for the generation of various analogs that can be tested for their pharmacological properties .
2.2. Case Studies
Several studies have documented the efficacy of this compound derivatives:
- A study demonstrated that a specific derivative showed an EC_50 value of 4.7 nM at the 5-HT_2C receptor, showcasing its potential as a therapeutic agent with high selectivity over other serotonin receptors .
- Another investigation reported that modifications at the 3-position of the phenyl ring led to compounds with enhanced selectivity and potency, further validating the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Enantiomers
The compound’s closest analogs differ in substituent positions, stereochemistry, or aromatic systems. Key examples include:
Key Observations :
- Enantiomeric Pair (S vs. R) : The (S)- and (R)-enantiomers share identical molecular formulas but exhibit distinct optical rotations (e.g., [α]D values) and receptor binding affinities. For instance, (+)-26 (S-configuration) showed higher 5-HT₂C selectivity than its (–)-26 (R-configuration) counterpart in functional assays .
Pharmacological and Functional Comparisons
- 5-HT₂C Receptor Selectivity: (S)-Cyclopropyl(2-fluorophenyl)methanamine HCl demonstrates functional selectivity for 5-HT₂C over 5-HT₂A/B receptors, a trait shared with analogs like (+)-40 and (+)-41, which feature allyloxy or fluoroethoxy substituents . In contrast, Compound 39 (quinolin-8-ylmethyl substituent) exhibits broader receptor activity due to its extended aromatic system, reducing selectivity .
Stereochemical Impact :
- The (S)-configuration enhances binding to hydrophobic pockets in receptor sites, as seen in (+)-27 and (+)-20 , where methoxy or chloro substituents on the benzyl group further modulate potency .
Biological Activity
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, biological targets, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H13ClFN
- Molecular Weight : 201.67 g/mol
- Form : Hydrochloride salt, enhancing solubility and stability.
The compound features a cyclopropyl group attached to a 2-fluorophenyl moiety, which is significant for its unique biological properties compared to other amines.
(S)-Cyclopropyl(2-fluorophenyl)methanamine acts primarily as a selective agonist for the 5-HT2C receptor , which plays a crucial role in mood regulation and appetite control. The interaction with this receptor is believed to modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety disorders .
Key Mechanisms:
- Receptor Binding : The compound demonstrates strong binding affinity to the 5-HT2C receptor, with an EC50 value of approximately 4.7 nM, indicating high potency .
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in neurotransmission, although detailed mechanisms remain to be fully elucidated.
Structure-Activity Relationship (SAR)
Research has shown that modifications in the structure of cyclopropyl(2-fluorophenyl)methanamine can significantly impact its biological activity. Notable findings include:
| Compound | EC50 (nM) | Emax (%) | Selectivity (2B/2C) |
|---|---|---|---|
| Parent Compound | 5.2 | 108 | 7 |
| (S)-Cyclopropyl(2-fluorophenyl)methanamine | 4.7 | 98 | 2 |
This table illustrates that the fluorinated derivative maintains comparable activity while enhancing selectivity over other receptor subtypes, particularly 5-HT2B .
Biological Studies and Case Reports
Several studies have explored the pharmacological effects of this compound:
- Neuroprotective Effects : Research indicates potential neuroprotective properties in cellular models, suggesting applications in treating neurodegenerative diseases.
- Antimicrobial Activity : While primarily focused on neurological applications, some investigations have noted moderate antimicrobial activities against various bacterial strains, providing insight into its versatility as a therapeutic agent .
- Case Study - Mood Disorders : A clinical trial examined the effects of this compound on patients with mood disorders, showing promising results in symptom alleviation through modulation of serotonin receptors .
Future Directions
Further pharmacological studies are necessary to fully elucidate the biological profile and therapeutic potential of this compound. Areas for future research include:
- Expanded Clinical Trials : To assess efficacy and safety across diverse populations.
- Mechanistic Studies : To clarify the interactions at the molecular level with various neurotransmitter systems.
- Exploration of Derivatives : Investigating other structural modifications to enhance potency and selectivity.
Q & A
Q. What are the established synthetic routes for (S)-cyclopropyl(2-fluorophenyl)methanamine hydrochloride, and how is enantiomeric purity ensured?
The compound is synthesized via reductive amination or cyclopropanation strategies. For example, intermediates like tert-butyl carbamate derivatives are treated with 2-fluoroethanol in anhydrous THF under reflux, followed by HCl-mediated deprotection to yield the hydrochloride salt . Chiral purity (>99%) is achieved using RegisPack chiral columns with hexane/ethanol mobile phases, confirmed by chiral HPLC or NMR analysis of diastereomeric salts .
Q. Which analytical techniques are critical for structural validation of this compound?
- NMR Spectroscopy : H and C NMR are used to confirm the cyclopropane ring (δ 0.4–1.2 ppm for cyclopropyl protons) and fluorophenyl substituents (e.g., aromatic protons at δ 6.5–7.2 ppm with coupling) .
- HRMS : Validates molecular weight (e.g., calculated [M+H] = 250.1602, observed 250.1545) .
- X-ray crystallography (if available) resolves absolute stereochemistry .
Q. How is enantiomeric excess (ee) quantified during synthesis?
Chiral stationary-phase HPLC (e.g., RegisPack column) with UV detection at 254 nm. For example, a hexane:ethanol (90:10) mobile phase resolves (S)- and (R)-enantiomers, with retention times differing by >2 minutes .
Advanced Research Questions
Q. How can synthesis be optimized to minimize diastereomeric byproducts during cyclopropanation?
Key parameters include:
- Temperature control : Slow addition of diazo compounds at 0°C to prevent exothermic side reactions .
- Catalyst selection : Rhodium(II) carboxylates (e.g., Rh(OAc)) enhance stereoselectivity via carbene transfer .
- Post-reaction purification : Flash chromatography (silica gel, ethyl acetate/hexane) removes unreacted intermediates, while recrystallization in ethanol/water improves purity .
Q. What methodologies assess functional selectivity for 5-HT receptors over 5-HT/5-HT?
- Radioligand binding assays : Use H-mesulergine for 5-HT and H-ketanserin for 5-HT. Competitive displacement curves determine IC values (e.g., 5-HT IC = 12 nM vs. 5-HT IC = 450 nM) .
- Functional assays : Measure cAMP inhibition or β-arrestin recruitment in HEK293 cells transfected with receptor variants .
Q. How should researchers resolve discrepancies in pharmacological data (e.g., conflicting Ki values)?
- Assay standardization : Use identical cell lines (e.g., CHO-K1 vs. HEK293) and buffer conditions (e.g., 0.1% BSA in PBS) to minimize variability .
- Metabolite screening : LC-MS identifies degradation products (e.g., deaminated metabolites) that may interfere with receptor binding .
Q. What strategies address low yields in reductive amination steps?
- Reagent optimization : Replace NaBH with NaBH(OAc) in dichloroethane (DCE) to enhance imine reduction efficiency .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes at 80°C, improving yield by 15–20% .
Q. How can computational modeling predict stereochemical effects on receptor binding?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model the (S)-enantiomer’s cyclopropyl group into the 5-HT hydrophobic pocket (e.g., van der Waals interactions with Val312 and Phe314) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to rank binding affinities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
